Imidazol-1-yl-pyridin-2-yl-methanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
imidazol-1-yl(pyridin-2-yl)methanone |
InChI |
InChI=1S/C9H7N3O/c13-9(12-6-5-10-7-12)8-3-1-2-4-11-8/h1-7H |
InChI Key |
HAASWSQCGLZUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazol 1 Yl Pyridin 2 Yl Methanone and Its Analogs
Traditional Synthetic Approaches and Reaction Pathways
Established synthetic routes for creating Imidazol-1-yl-pyridin-2-yl-methanone and its analogs frequently employ condensation reactions, nucleophilic substitution, and various coupling strategies.
Condensation reactions are a cornerstone for the assembly of the imidazole (B134444) ring system, a key component of the target molecule. A common strategy involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and an ammonia (B1221849) source. For instance, the synthesis of C-2 aroyl substituted imidazole derivatives can be achieved through a one-pot, two-step reaction starting from acetophenone (B1666503) derivatives. nih.gov In this process, acetophenone is first oxidized to the corresponding α-ketoaldehyde using selenium dioxide (SeO₂), which then undergoes condensation with ammonium (B1175870) acetate (B1210297) to form the imidazole ring. nih.gov
Another relevant condensation approach is the synthesis of imidazo[1,2-a]pyridines, which are structurally related to the target compound. This can be achieved by condensing 2-aminopyridines with α-halogenocarbonyl compounds. nih.gov The reaction proceeds via an initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused bicyclic system. nih.gov
Table 1: Examples of Condensation Reactions for Imidazole Synthesis
| Starting Materials | Reagents | Product Type | Key Features |
|---|---|---|---|
| Acetophenone derivatives | 1. SeO₂, 1,4-dioxane (B91453) 2. Ammonium acetate | C-2 Aroyl Substituted Imidazoles | One-pot, two-step reaction involving initial oxidation followed by condensation. nih.gov |
| 2-Aminopyridines, α-Halogenocarbonyl compounds | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Imidazo[1,2-a]pyridines | Initial alkylation followed by intramolecular condensation. nih.gov |
Nucleophilic substitution is a key method for attaching the imidazole moiety to the pyridinyl-methanone scaffold. In one example, the synthesis of (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones was accomplished by treating 2-(substituted)-1H-benzo[d]imidazoles with potassium tert-butoxide to form the corresponding anion. ijirt.org This nucleophile then displaces a chlorine atom from (4-chloropyridin-2-yl) (1H-imidazol-1-yl) methanone (B1245722) in the presence of potassium carbonate at 80°C. ijirt.org
Computational studies have provided insight into the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives. semanticscholar.orgsemanticscholar.orgresearchgate.net These studies, using Density Functional Theory (DFT), help to understand the reactivity and electronic interactions between the nucleophilic imidazole and the electrophilic halo-ketone. semanticscholar.orgsemanticscholar.orgresearchgate.net Such reactions are fundamental for forming the crucial C-N bond between the imidazole ring and the side chain. semanticscholar.org
Table 2: Nucleophilic Substitution for C-N Bond Formation
| Nucleophile | Electrophile | Conditions | Product Type |
|---|---|---|---|
| 2-(substituted)-1H-benzo[d]imidazole anion | (4-chloropyridin-2-yl) (1H-imidazol-1-yl) methanone | Potassium tert-butoxide, K₂CO₃, DMF, 80°C | Substituted (benzimidazol-1-yl)(pyridin-2-yl)methanone analog. ijirt.org |
| Imidazole | 2-bromo-1-arylethanone derivatives | Computational Study (DFT) | 1-Aryl-2-(1H-imidazol-1-yl)ethanone derivatives. semanticscholar.orgsemanticscholar.orgresearchgate.net |
Transition-metal-catalyzed coupling reactions offer powerful tools for constructing the carbon-carbon and carbon-nitrogen bonds within the target structure and its analogs. For instance, copper-catalyzed oxidative cyclization reactions have been employed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and cinnamaldehyde (B126680) derivatives under aerobic conditions. beilstein-journals.org
More advanced techniques, such as metallaphotoredox-catalyzed cross-electrophile coupling (XEC), have been developed for forging C(sp²)-C(sp³) bonds. A recent study highlights the use of a bidentate 2-(1H-imidazol-2-yl)pyridine ligand in a nickel-catalyzed XEC reaction to couple aryl chlorides with alkyl halides. nih.gov This methodology showcases the potential for creating complex molecules with sp³-rich features attached to a pyridyl-imidazole core. nih.gov
Advanced and Green Synthetic Methods
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These include microwave-assisted synthesis and metal-free reaction pathways.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of various imidazole-containing heterocycles has been successfully achieved using this technology. For example, a one-pot, microwave-assisted protocol has been reported for the synthesis of pyridylimidazo[1,5-a]pyridine derivatives with yields exceeding 80%. mdpi.com
Similarly, the synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives was achieved through a sequential two-step, one-pot reaction under microwave heating. nih.gov This method provides a green protocol by using ethyl alcohol as a solvent and microwave energy as the heating source. nih.gov The preparation of 2-imidazolines and their subsequent aromatization to imidazoles has also been efficiently performed using microwave irradiation, often in solvent-free conditions. researchgate.net
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-imidazole derivative | Microwave (100W) | 30 min | 46-80% | nih.gov |
| Conventional (Reflux) | 36 hours | 30% | nih.gov | |
| N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | Microwave | 30 min | 89% | mdpi.com |
| Conventional (60°C) | 8 hours | ~82% | mdpi.com |
The development of metal-free synthetic routes is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines, which are structural analogs, have been reported. nih.gov One such approach involves the iodine-promoted reaction of 2-aminopyridine with acetophenones, which can be performed in micellar media or "on-water" under mild acidic conditions. nih.gov
Another innovative, eco-friendly method is the catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine (B6355638) as a base. nih.gov Furthermore, a facile and green protocol for synthesizing N-(pyridin-2-yl)imidates has been developed using heterogeneous Lewis acid catalysis with alumina (B75360) (Al₂O₃), followed by transformation in the presence of Cs₂CO₃ in an alcoholic medium. mdpi.com This avoids the use of transition metals entirely. mdpi.com High-pressure, metal-free catalyzed synthesis has also been explored for creating related heterocyclic systems like pyrazolo[3,4-b]pyridines. mdpi.com
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. This strategy is particularly valuable for constructing heterocyclic scaffolds like imidazo[1,2-a]pyridines, which are key analogs of this compound.
A prominent example of an MCR used to generate these structures is the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com This isocyanide-based three-component reaction provides a versatile pathway to imidazo[1,2-a]pyridine-3-amines. mdpi.com In a typical GBBR, a 2-aminopyridine, an aldehyde, and an isocyanide are combined to rapidly assemble the fused heterocyclic system. mdpi.commdpi.com Researchers have optimized this reaction under various conditions, including microwave assistance, to improve yields and reduce reaction times. mdpi.comsciforum.net
For instance, the synthesis of N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine was achieved with an 89% yield in 30 minutes under microwave irradiation, a significant improvement over conventional heating which required 8 hours. mdpi.com
Another notable one-pot, three-component reaction involves the catalyst-free synthesis of 2-(alkylsulfanyl)imidazo[1,2-a]pyridin-3-ylmethanone from a pyridine (B92270), a phenacyl bromide, and a thiocyanate. nih.gov This method highlights the intrinsic reactivity of the components to form complex products without the need for external activation. nih.gov
The table below summarizes the conditions and outcomes of representative one-pot syntheses for imidazo[1,2-a]pyridine (B132010) analogs.
| Reactants | Catalyst/Conditions | Product Structure | Yield | Reference |
| 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | NH4Cl, 60 °C, 8h | N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | 82% | mdpi.com |
| 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide | NH4Cl, MW, 30 min | N-(tert-butyl)-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | 89% | mdpi.comsciforum.net |
| Pyridine, Phenacyl bromide, Thiocyanate | Catalyst-free | 2-(Alkylsulfanyl)imidazo[1,2-a]pyridin-3-ylmethanone | Good | nih.gov |
| 2-aminopyridine, Aldehydes, Isonitriles | Various (Lewis/Brønsted acids) | 2,3-Disubstituted imidazo[1,2-a]pyridines | N/A | researchgate.net |
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is often a challenge in reactions involving unsymmetrical reagents. For example, in the glycosylation of 6-(substituted-imidazol-1-yl)purine sodium salts, the reaction with a deoxy-pentofuranosyl chloride proceeds with regiospecific formation of the N9 isomers. nih.gov This high degree of control is crucial for the synthesis of biologically active nucleoside analogs like cladribine. nih.gov The choice of solvent can play a critical role; using binary solvent mixtures like acetonitrile (B52724) and dichloromethane (B109758) enhances the solubility of reactants and diminishes the anomerization of the sugar component, leading to essentially quantitative yields of the desired β-anomeric N9 isomers. nih.gov
Similarly, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with electron-rich aromatic C-nucleophiles to form 4-arylimidazolidin-2-ones demonstrates excellent regioselectivity. nih.gov Quantum chemistry calculations have been employed to rationalize the observed regiochemical outcomes in these reactions. nih.gov
Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration. The coupling of purine (B94841) salts with the chlorosugar mentioned above is not only regiospecific but also highly stereoselective, yielding the β-anomer almost exclusively. nih.gov This level of control is essential for producing compounds with the correct configuration for biological activity.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanism is fundamental to optimizing synthetic routes and designing new transformations. The formation of imidazole-based heterocyclic systems often involves a series of intricate steps, including condensation, cyclization, and aromatization.
For the synthesis of benzimidazoles, a related class of compounds, mechanistic studies have elucidated the reaction pathways. For example, the reaction between o-phenylenediamine (B120857) and 2-benzoylcyclohexanone (B1331447) can unexpectedly yield 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one. mdpi.com A proposed mechanism suggests an initial condensation followed by an intramolecular cyclization and subsequent dehydration, leading to the aromatization of the benzimidazole (B57391) ring. mdpi.com This pathway explains the formation of the observed product over other potential diazepine (B8756704) derivatives. mdpi.com
In the context of imidazolidin-2-one synthesis from 1,2-diamines and a carbonylating agent, the mechanism typically involves a sequence of intermolecular and intramolecular acyl nucleophilic substitution reactions. mdpi.com The process is believed to initiate with the formation of a selenolate intermediate when using selenium as a catalyst, which then undergoes CO insertion to form a selenocarbamate species that cyclizes to the final product. mdpi.com
Computational studies, such as Density Functional Theory (DFT), are increasingly used to probe reaction mechanisms. These calculations can provide insights into transition state energies, intermediate stabilities, and the electronic factors that govern reactivity and selectivity, as seen in the rationalization of regioselectivity for imidazolidinone synthesis. nih.govnih.gov
Structural Characterization and Spectroscopic Analysis
Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Elucidation
No specific ¹H or ¹³C NMR data for Imidazol-1-yl-pyridin-2-yl-methanone has been found in the reviewed literature. Such data would be crucial for confirming the connectivity of the imidazole (B134444) and pyridine (B92270) rings to the central carbonyl group by analyzing chemical shifts, coupling constants, and integral values of the respective protons and carbons.
Infrared Spectroscopy (IR) for Functional Group Identification
Detailed IR spectroscopic data, which would identify characteristic absorption bands for the C=O (carbonyl) stretching, C-N stretching, and aromatic C-H and C=C stretching vibrations specific to this compound, is not available in the public domain.
Mass Spectrometry (MS) for Molecular Weight Determination
While the theoretical molecular weight can be calculated, specific experimental mass spectrometry data, including the molecular ion peak and fragmentation patterns that would confirm the compound's identity and elemental composition, have not been reported in the searched scientific literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published crystal structures for this compound. X-ray crystallography would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Coordination Chemistry and Metallosupramolecular Assemblies of Imidazol 1 Yl Pyridin 2 Yl Methanone Ligands
Ligand Properties and Coordination Modes
Imidazol-1-yl-pyridin-2-yl-methanone is a bidentate N,N'-donor ligand, capable of forming stable chelate rings with metal ions. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the imidazole (B134444) ring. This coordination behavior is analogous to that of the well-studied 2,2'-bipyridine (B1663995) ligand. researchgate.net The presence of the ketone linker introduces a degree of rotational freedom, allowing the two heterocyclic rings to adopt a conformation suitable for chelation.
The coordination of this compound typically results in the formation of a six-membered chelate ring with the metal center. This mode of coordination has been observed in complexes with various transition metals. For instance, in a complex with molybdenum(0), the methylated derivative, (1-methylimidazol-2-yl)(pyridin-2-yl)methanone, acts as a bidentate ligand, forming a six-membered chelate ring. utas.edu.au The geometry around the metal atom in such complexes is often distorted octahedral. utas.edu.au
The electronic properties of the ligand, including its π-acceptor and σ-donor capabilities, play a crucial role in the stability and properties of the resulting metal complexes. The imidazole ring is generally considered a strong σ-donor, while the pyridine ring can act as a π-acceptor. acs.org This combination of electronic features allows for the fine-tuning of the electronic properties of the metal center upon coordination.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Transition Metal Complexes (e.g., Iron, Copper, Gold, Rhodium, Platinum, Iridium)
While specific studies on this compound complexes with all the listed metals are not extensively documented, the coordination chemistry of similar imidazole- and pyridine-containing ligands provides valuable insights.
Iron(II) Complexes: Iron(II) complexes with related 2,6-bis(1H-imidazol-2-yl)pyridine ligands have been synthesized and shown to exhibit spin crossover behavior. nih.gov It is anticipated that this compound would form stable complexes with iron(II), likely with an octahedral geometry.
Copper(II) Complexes: Copper(II) complexes with various pyridyl-imidazole ligands have been synthesized and characterized. nih.gov These complexes often exhibit distorted square planar or trigonal bipyramidal geometries. The interaction of Cu(II) ions with such ligands has been studied using spectroscopic and electrochemical methods. banglajol.infobanglajol.info
Platinum(II) and Palladium(II) Complexes: Platinum(II) and palladium(II) complexes with 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized and characterized. These ligands act as N,N-bidentate chelators, similar to what is expected for this compound. rsc.org
Iridium(III) and Rhodium(III) Complexes: The coordination chemistry of iridium(III) and rhodium(III) with pyridyl-imidazole ligands is of interest for applications in luminescent materials and catalysis. While direct synthesis with this compound is not detailed in the provided results, related structures have been explored.
Coordination Geometries and Spectroscopic Signatures
The coordination geometry of metal complexes with this compound is expected to be influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating ligands. Based on related structures, octahedral, square planar, and tetrahedral geometries are plausible.
Spectroscopic characterization provides crucial information about the coordination environment.
Infrared (IR) Spectroscopy: The C=O stretching frequency of the ketone linker is a key diagnostic tool in the IR spectra. Upon coordination to a metal ion, a shift in this frequency is expected, providing evidence of ligand-metal interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the resonances of the pyridine and imidazole protons and carbons.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand.
Applications in Supramolecular Chemistry
The ability of this compound to act as a versatile building block has led to its exploration in the field of supramolecular chemistry, where non-covalent interactions are utilized to construct large, well-defined assemblies.
Self-Assembly Processes
The directional nature of the coordination bonds formed between this compound and metal ions drives the self-assembly of discrete molecules into larger supramolecular architectures. The geometry of the resulting assembly is dictated by the coordination preferences of the metal ion and the geometry of the ligand. These self-assembly processes can lead to the formation of structures such as dimers, trimers, and more complex multinuclear species.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bifunctional nature of this compound makes it a suitable candidate for the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). In these materials, the ligand acts as a linker, bridging multiple metal centers to form one-, two-, or three-dimensional networks.
While specific MOFs or coordination polymers based solely on this compound are not extensively reported, the broader class of imidazole-based ligands has been widely employed in the synthesis of these materials. researchgate.net The ability of the imidazole and pyridine rings to participate in π-π stacking and hydrogen bonding interactions can further stabilize the resulting frameworks and influence their properties. researchgate.net The use of such ligands can lead to the formation of diverse network topologies with potential applications in gas storage, separation, and catalysis.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. For derivatives of imidazole (B134444) and pyridine (B92270), DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to predict their geometric and electronic characteristics. These calculations are fundamental in understanding the molecule's stability and reactivity.
The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.
For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eu In this molecule, the HOMO is localized over the imidazole and phenyl rings, while the LUMO is situated on the imidazole and chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu This distribution of frontier orbitals is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Imidazole Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -5.2822 eV |
| LUMO Energy | -1.2715 eV |
| Energy Gap (ΔE) | 4.0106 eV |
Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and is illustrative for a related structure. acadpubl.eu
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. libretexts.orgdeeporigin.com These maps illustrate regions of positive, negative, and neutral electrostatic potential on the electron density surface. libretexts.org Red-colored regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential.
In studies of related imidazole derivatives, MEP analysis has been used to identify the likely sites of interaction with biological targets or other reactants. malayajournal.org For example, in newer generation imidazolo-triazole hydroxamic acid derivatives, MEP maps have pinpointed the nucleophilic and electrophilic attack zones, which are crucial for their biological activity. ajchem-a.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra. acs.org This is particularly useful for understanding the photophysical properties of compounds. By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption wavelengths (λmax) of a molecule.
For various pyridine and imidazole-containing compounds, TD-DFT calculations have been successfully employed to interpret their UV-Vis spectra. acs.org For instance, in the study of nitrotriazole and nitrofurazan compounds, TD-DFT was used to calculate their absorbance and excitation energies. acs.org This type of analysis is critical for designing molecules with specific optical properties, for example, for use as dyes or in electronic devices.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a detailed view of the conformational dynamics of a molecule over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the different conformations that a molecule can adopt and their relative stabilities. This is essential for understanding how a molecule's shape influences its function and interactions with other molecules.
In the study of various heterocyclic compounds, MD simulations have been used to analyze the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability and flexibility of the molecule and its complexes. nih.gov For example, in the analysis of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, MD simulations were used to confirm the stability of the ligand-protein complex over a 100-nanosecond simulation.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Simulations
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized molecules and to guide the design of more potent compounds. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target. For instance, in the study of pteridinone derivatives as PLK1 inhibitors, molecular docking was used to understand the interactions between the inhibitors and the active site of the enzyme. nih.gov The binding energy, a key output of docking simulations, provides an estimate of the ligand's affinity for the target. nih.gov
For imidazole derivatives, QSAR and docking studies have been instrumental in identifying key structural features for their biological activity. For example, a study on imidazolone (B8795221) derivatives with anticancer properties utilized molecular docking to evaluate their interaction with target proteins. nih.gov
Table 2: Illustrative Molecular Docking Results for a Related Imidazopyridine Derivative
| Target Protein (PDB ID) | Binding Energy (kcal/mol) |
|---|---|
| Alzheimer's Target 1 (2Z5X) | -8.00 |
| Alzheimer's Target 2 (4BDT) | -9.60 |
Data is for Alpidem, a 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) derivative, and demonstrates the application of molecular docking. nih.gov
Chemical Reactivity and Functionalization
Oxidation Reactions
The heterocyclic rings of Imidazol-1-yl-pyridin-2-yl-methanone are generally stable and resistant to oxidation under standard conditions. pharmaguideline.comresearchgate.net
The imidazole (B134444) ring is an electron-rich aromatic system, but it is notably resistant to auto-oxidation and oxidizing agents like chromic acid. pharmaguideline.com However, the ring can be degraded or opened by powerful oxidizing agents such as hydrogen peroxide or perbenzoic acid. pharmaguideline.comuobabylon.edu.iq
The pyridine (B92270) ring , conversely, is an electron-deficient system. Its low reactivity towards electrophilic attack, a key step in many oxidation reactions, is due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iquonbi.ac.ke This deactivation is further enhanced in acidic media where the nitrogen is protonated, creating a pyridinium (B92312) ion that strongly resists electrophilic assault. uoanbar.edu.iquonbi.ac.ke Consequently, oxidation of the pyridine ring typically requires vigorous and harsh reaction conditions. uoanbar.edu.iq
The ketone bridge itself is relatively stable to oxidation, with reactions more commonly occurring at adjacent C-H bonds if they were present (e.g., in a methylene (B1212753) bridge). Studies on the synthesis of pyridin-2-yl-methanones often involve the oxidation of a precursor like a methylene bridge, highlighting the general stability of the final ketone product to the oxidative conditions used. nih.gov
Reduction Reactions
The most reactive site for reduction in this compound is the carbonyl group of the ketone bridge. This group can be readily reduced to a secondary alcohol, forming Imidazol-1-yl-pyridin-2-yl-methanol.
A standard and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄), a mild and selective reducing agent. numberanalytics.comnih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727). nih.gov The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. numberanalytics.comyoutube.com This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the final alcohol product. youtube.comlibretexts.org Aldehydes and ketones are readily reduced by NaBH₄, while other functional groups like esters or carboxylic acids are generally unreactive to this reagent. libretexts.org
The general procedure for the reduction of related C-2 aroyl imidazole derivatives involves dissolving the compound in methanol and adding NaBH₄, with the reaction typically completing within 24 hours. nih.gov
| Reactant | Reagent | Solvent | Product | Description |
|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Imidazol-1-yl-pyridin-2-yl-methanol | Selective reduction of the ketone bridge to a secondary alcohol. nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on Heterocyclic Rings
The imidazole and pyridine rings exhibit contrasting reactivities towards substitution reactions due to their different electronic distributions.
Imidazole Ring: The imidazole ring is an electron-rich heterocycle and is generally more susceptible to electrophilic aromatic substitution than pyridine. uobabylon.edu.iqglobalresearchonline.net Theoretical and experimental data show that electrophilic attack is favored at the C4 or C5 positions, which have higher electron density compared to the C2 position. uobabylon.edu.iqglobalresearchonline.net The intermediate formed by attack at C4/C5 is more stable. uobabylon.edu.iq Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. uobabylon.edu.iq Conversely, nucleophilic substitution on the imidazole ring is rare unless the ring is activated by the presence of strongly electron-withdrawing groups. pharmaguideline.comglobalresearchonline.net
Pyridine Ring: The pyridine ring is an electron-deficient system, making it highly resistant to electrophilic aromatic substitution. uoanbar.edu.iquonbi.ac.ke The electronegative nitrogen atom deactivates the ring, and any substitution that does occur requires harsh conditions and is directed to the C3 (meta) position. quimicaorganica.orgaklectures.comquora.com This regioselectivity is due to the greater stability of the reaction intermediate, which avoids placing a positive charge on the electronegative nitrogen atom. quimicaorganica.org
In contrast, the pyridine ring is highly susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions (ortho and para to the nitrogen). uoanbar.edu.iqstackexchange.comquora.com The nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.comquora.com In this compound, the presence of the electron-withdrawing carbonyl group at the C2 position further activates the ring for nucleophilic attack at this position and the C4 position. youtube.com For a nucleophilic substitution to occur, a suitable leaving group (such as a halogen) must be present at the 2- or 4-position. quimicaorganica.org
Derivatization for Scaffold Modification and Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a valuable template in medicinal chemistry, and its derivatization is crucial for optimizing biological activity through Structure-Activity Relationship (SAR) studies. Modifications can be targeted at either the imidazole or the pyridine ring, or both.
Research on analogous structures, such as benzimidazolyl-pyridinones, has shown that strategic modifications can significantly enhance potency and selectivity for biological targets like the insulin-like growth factor 1-receptor (IGF-1R). nih.gov A common strategy involves introducing diverse substituents onto the pyridine (or pyridinone) ring. For example, installing amine-containing side chains at the 4-position of the pyridone ring has been shown to significantly improve enzyme inhibitory potency. nih.gov
Another powerful technique for derivatization is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net This allows for the introduction of a wide variety of aryl and heteroaryl groups. Typically, a halogen or triflate leaving group is first installed on the pyridine ring, which then serves as a handle for the coupling reaction, enabling the rapid generation of a library of analogs for SAR exploration. researchgate.net
| Scaffold Position | Modification Strategy | Example Reaction | Purpose in SAR Studies |
|---|---|---|---|
| Pyridine Ring (C4-position) | Introduction of amine side chains | Nucleophilic substitution or multi-step synthesis | To explore interactions with specific receptor pockets and improve biological potency. nih.gov |
| Pyridine Ring (various positions) | Introduction of aryl/heteroaryl groups | Suzuki cross-coupling of a halo- or triflate-substituted precursor with boronic acids | To probe steric and electronic requirements of the binding site and optimize pharmacokinetic properties. researchgate.net |
| Imidazole Ring (N1-position) | Alkylation | Reaction with alkyl halides | To modify polarity, solubility, and metabolic stability. nih.gov |
Applications in Catalysis
Homogeneous Catalysis
There is no available scientific literature that describes the use of Imidazol-1-yl-pyridin-2-yl-methanone as a homogeneous catalyst. Searches for its application in this context, where the catalyst is in the same phase as the reactants, did not yield any relevant results. While imidazole-containing compounds can act as ligands in homogeneous catalysis, no studies were found that specifically utilize this compound for this purpose.
Heterogeneous Catalysis
No research articles, patents, or other scientific publications were identified that report the application of this compound as a heterogeneous catalyst. This includes its use as an active species immobilized on a solid support or as a solid catalyst itself.
Organocatalysis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Despite a thorough search, no studies have been found that employ this compound as an organocatalyst for any chemical transformation.
Specific Catalytic Transformations and Reaction Mechanisms
Consistent with the lack of findings in the broader categories of catalysis, there is no information available on specific catalytic transformations or reaction mechanisms involving this compound. The scientific literature does not provide any data on its catalytic activity, substrate scope, or the mechanisms by which it might influence a chemical reaction.
Sensor Development and Analytical Applications
Chemosensory Properties for Metal Ion Detection (e.g., Iron(II), Zinc(II))
Imidazol-1-yl-pyridin-2-yl-methanone is a promising candidate for the chemosensory detection of transition metal ions like Iron(II) (Fe²⁺) and Zinc(II) (Zn²⁺). The sensing mechanism is predicated on the coordination of the metal ion with the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) moieties. This interaction modulates the electronic properties of the molecule, resulting in a detectable signal.
The imidazole and pyridine rings are known to be effective ligands for a variety of metal ions. wikipedia.org In the case of Fe²⁺, coordination can occur through the nitrogen atoms, leading to the formation of a stable complex. This interaction can influence the d-d electronic transitions of the iron ion, potentially leading to a color change. For Zn²⁺, a d¹⁰ metal ion, coordination typically results in changes to the ligand-centered electronic transitions, which can be observed through fluorescence or UV-Visible spectroscopy. The design of chemosensors often involves the strategic placement of donor atoms to achieve high selectivity and sensitivity for a target metal ion. rsc.org
The chemosensory capabilities of related imidazole and pyridine-containing compounds have been extensively studied. For instance, various benzimidazole-based chemosensors have demonstrated high selectivity for Fe²⁺ and Fe³⁺ through colorimetric changes, and for Zn²⁺ through fluorometric responses. researchgate.net These studies provide a strong basis for the potential of this compound as a chemosensor for these metal ions.
Table 1: Comparison of Detection Limits for Fe(II) and Zn(II) using Imidazole-Pyridine Based Chemosensors
| Chemosensor System | Target Ion | Detection Limit (μM) | Analytical Method |
| Benzimidazole-based sensor | Fe²⁺/Fe³⁺ | 1.18 / 1.21 | Colorimetric |
| Benzimidazole-based sensor | Zn²⁺ | 1.05 | Fluorometric |
| Terpyridine-substituted Tetraphenylethenes | Fe²⁺ | - (Chromogenic) | Colorimetric |
| Terpyridine-substituted Tetraphenylethenes | Zn²⁺ | - (Fluorogenic) | Fluorometric |
Data compiled from studies on analogous sensor systems. researchgate.netacs.org
Fluorescence-Based Sensing Mechanisms
Fluorescence spectroscopy is a highly sensitive technique for the detection of metal ions. acs.orgmdpi.comnih.govfrontiersin.orgewadirect.com The fluorescence properties of a sensor molecule can be significantly altered upon binding to a metal ion through several mechanisms, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET).
For this compound, a likely mechanism for Zn²⁺ detection is CHEF. In its free state, the molecule might exhibit weak fluorescence due to non-radiative decay processes. Upon coordination with Zn²⁺, the molecule's conformation can become more rigid, which suppresses these non-radiative pathways and leads to a significant enhancement of fluorescence intensity (a "turn-on" response). rsc.org This principle has been demonstrated in various zinc sensors incorporating pyridine and imidazole derivatives. nih.govacs.org
In contrast, the detection of paramagnetic metal ions like Fe²⁺ often leads to fluorescence quenching (a "turn-off" response). This is due to energy or electron transfer from the excited state of the fluorophore to the partially filled d-orbitals of the metal ion. This quenching effect can be highly efficient and provides a sensitive method for the detection of iron.
Table 2: Fluorescence Response of Imidazole-Pyridine Analogs to Metal Ions
| Sensor Moiety | Metal Ion | Fluorescence Response | Proposed Mechanism |
| Benzothiazole-imidazopyridine | Zn²⁺ | Turn-on | Disruption of PET |
| 2-(Pyridin-2-yl)benzoimidazole derivative | Zn²⁺ | Emission shift and enhancement | CHEF |
| Terpyridine-tetraphenylethene | Zn²⁺ | Ratiometric shift | AIE and ICT |
| Pyrazoline-based sensor | Fe³⁺ | Turn-off | Paramagnetic quenching |
AIE: Aggregation-Induced Emission; ICT: Intramolecular Charge Transfer; PET: Photoinduced Electron Transfer; CHEF: Chelation-Enhanced Fluorescence. Data from related studies. acs.orgnih.govacs.org
Colorimetric Indicators
Colorimetric sensors offer the advantage of visual detection without the need for sophisticated instrumentation. The interaction of this compound with certain metal ions can lead to a distinct color change, making it a potential colorimetric indicator. This change in color arises from a shift in the maximum absorption wavelength (λmax) in the visible region of the electromagnetic spectrum.
The coordination of a metal ion to the ligand can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This change in the HOMO-LUMO energy gap affects the wavelength of light absorbed. For instance, complexation with Fe²⁺ can result in metal-to-ligand charge transfer (MLCT) bands in the visible region, leading to a colored solution. A benzimidazole-based chemosensor, for example, exhibits a color change from colorless to dark green upon binding with Fe²⁺/Fe³⁺. researchgate.net Similarly, terpyridine-substituted tetraphenylethenes show a distinct magenta color in the presence of Fe²⁺. acs.org
Table 3: Colorimetric Responses of Related Sensor Systems
| Sensor Type | Target Ion | Color Change |
| Benzimidazole-based dual chemosensor | Fe²⁺/Fe³⁺ | Colorless to Dark Green |
| Terpyridine-substituted Tetraphenylethene | Fe²⁺ | Colorless to Magenta |
| 3-Aminopyridine Salicylidene | Cu²⁺ | Yellow to Brownish-yellow |
Data from analogous systems. researchgate.netacs.orgnih.gov
Spectroscopic Response and Selectivity in Analytical Systems
The analytical utility of a chemosensor is determined by its spectroscopic response and selectivity towards the target analyte. For this compound, UV-Visible and fluorescence spectroscopy would be the primary tools to characterize its interaction with metal ions.
Upon titration with a metal ion, the absorption spectrum of the compound would be expected to show changes in the position and intensity of its absorption bands. The appearance of new bands, particularly in the visible region for transition metals like iron, would be indicative of complex formation. Isosbestic points in the absorption spectra during titration can suggest a clean conversion from the free ligand to the metal-ligand complex.
Fluorescence titration experiments would reveal either an enhancement or quenching of the emission intensity as a function of metal ion concentration. The binding constant and stoichiometry of the complex can be determined from these titration data. For instance, a Job's plot analysis can be used to determine the binding ratio between the sensor and the metal ion.
Selectivity is a crucial parameter for any chemosensor. The response of this compound to Fe²⁺ and Zn²⁺ should be evaluated in the presence of other potentially interfering metal ions. The unique electronic and steric properties of the ligand, arising from the specific arrangement of the imidazole, pyridine, and carbonyl groups, would govern its selectivity. Studies on analogous systems have shown that high selectivity can be achieved through careful design of the ligand's binding pocket. researchgate.netnih.govnih.gov
Table 4: Spectroscopic Data for a Related Ligand: 1-Methylimidazol-2-yl(pyridin-2-yl)methanone
| Spectroscopic Technique | Key Findings |
| ¹H NMR (CD₂Cl₂) | Signals for pyridine and imidazole protons observed. |
| ¹³C NMR (CD₂Cl₂) | Resonances for carbonyl and aromatic carbons identified. |
| UV/Vis (CH₂Cl₂) | λmax at 548 nm for the Molybdenum complex. |
| IR | Not specified for the free ligand. |
Data for a closely related compound, as a proxy for the spectroscopic properties of this compound.
Biological Activity and Mechanistic Insights in Vitro & Molecular Level
Investigation of Anticancer Modalities
Derivatives of imidazol-1-yl-pyridin-2-yl-methanone have demonstrated notable anticancer properties through various mechanisms, including the inhibition of cancer cell proliferation and the induction of apoptosis.
Inhibition of Cell Proliferation:
Numerous studies have highlighted the antiproliferative effects of these compounds against a range of human cancer cell lines. For instance, a series of novel (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones exhibited moderate activity against both HBL-100 and HeLa cell lines. ijirt.org Similarly, (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone has shown potential in inhibiting cancer cell proliferation. Another study on novel imidazo[1,2-a]pyridine (B132010) compounds demonstrated inhibition of proliferation in A375 human melanoma cells. nih.gov Furthermore, certain imidazole-pyridine hybrids have been identified as potent inhibitors of cell proliferation in H1299 human lung carcinoma and HCT116 human colon adenocarcinoma cells. cnr.it
The mechanism often involves the targeting of critical signaling pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. nih.govnih.gov This inhibition leads to cell cycle arrest, as observed in studies where treatment with these compounds resulted in a significant block at the G2/M phase. nih.gov
Induction of Apoptosis:
A key anticancer modality of these compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells. Preliminary research suggests that (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone can trigger apoptosis. More detailed studies on imidazo[1,2-a]pyridine derivatives have shown that they can induce intrinsic apoptosis. nih.gov This is often mediated by the p53 tumor suppressor protein, leading to the activation of the mitochondrial apoptotic pathway. nih.gov Treatment with these compounds has been shown to increase the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while decreasing the levels of anti-apoptotic proteins. nih.govnih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |
|---|---|---|---|
| (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones | HBL-100, HeLa | Inhibition of cell proliferation | Not specified |
| (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone | Human cancer cell lines | Inhibition of cell proliferation, Induction of apoptosis | Not specified |
| Imidazo[1,2-a]pyridine derivatives | A375 (melanoma), WM115 (melanoma), HeLa (cervical) | Inhibition of proliferation, G2/M cell cycle arrest, Induction of intrinsic apoptosis | Inhibition of AKT/mTOR pathway, Increase in p53 and p21 |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | HCC827 and other tumor cells | Inhibition of proliferation, G2/M cell cycle arrest, Induction of apoptosis | Inhibition of PI3Kα |
| Imidazole-pyridine hybrids | H1299 (lung), HCT116 (colon) | Inhibition of cell proliferation | Potential targeting of GSK-3β |
Exploration of Antimicrobial Mechanisms
The this compound scaffold has also been a source of potent antimicrobial agents, with derivatives showing activity against bacteria, fungi, and mycobacteria.
Antibacterial Activity:
Several synthesized series of imidazole (B134444) derivatives have demonstrated significant antibacterial properties. For example, a series of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were screened for their antimicrobial activity. nih.govtandfonline.com One compound, 2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid, was found to be twice as effective as the standard drug ciprofloxacin against tested bacterial strains. nih.govtandfonline.com Another study highlighted that compounds containing an imidazole moiety and a 2,4-dienone motif exhibited broad-spectrum antibacterial activity. mdpi.com
Antifungal Activity:
The antifungal potential of these compounds is also well-documented. The aforementioned [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones were also tested for antifungal activity, with [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone showing potency equivalent to fluconazole. nih.govtandfonline.com The imidazole ring is a key feature in many antifungal drugs, and its incorporation into this scaffold contributes to the observed activity. mdpi.com Studies have shown that these derivatives can be effective against various Candida species. mdpi.comresearchgate.net
Antimycobacterial Activity:
Derivatives of this compound have emerged as promising candidates for the treatment of mycobacterial infections, including tuberculosis. A study evaluating [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones found that [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone was as potent as ciprofloxacin against Mycobacterium tuberculosis. nih.govtandfonline.com Furthermore, a related benzimidazole (B57391) derivative, [2-(4-Nitro-phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanone, showed potency comparable to ethambutol. nih.govtandfonline.com Imidazo[1,2-a]pyridine derivatives have also been extensively investigated as anti-mycobacterial agents, with some compounds showing significantly higher potency than the standard drug ethambutol. nih.gov
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Potency (Compared to Standard) |
|---|---|---|---|
| 2-[1-(Pyridine-3-carbonyl)-1H-imidazol-2-yl]-benzoic acid | Bacterial strains | Antibacterial | Twice as effective as ciprofloxacin |
| [2-(2,5-Dimethyl-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | Fungal strains | Antifungal | Equipotent to fluconazole |
| [2-(4-Nitro-phenyl)-imidazol-1-yl]-pyridin-3-yl-methanone | Mycobacterium tuberculosis | Antimycobacterial | Equipotent to ciprofloxacin |
| [2-(4-Nitro-phenyl)-benzimidazol-1-yl]-pyridin-3-yl-methanone | Mycobacterium tuberculosis | Antimycobacterial | Equipotent to ethambutol |
| Imidazo[1,2-a]pyridine amides (IPA-6) | Mycobacterium tuberculosis H37Rv | Antimycobacterial | 125 times more potent than ethambutol |
Enzyme and Receptor Interaction Studies
The biological activities of this compound derivatives are often rooted in their interactions with specific enzymes and receptors.
CYP Enzymes:
The imidazole moiety is known to interact with cytochrome P450 (CYP) enzymes, which can be both a mechanism of action and a source of potential drug-drug interactions. nih.gov Some imidazopyridine derivatives have been identified as selective inhibitors of CYP3A4, a key enzyme in drug metabolism. nih.gov This selectivity is crucial for developing drugs with predictable metabolic profiles and fewer side effects.
Histamine Receptors:
The imidazole ring is a core component of histamine and, consequently, many compounds that interact with histamine receptors. mdpi.com Derivatives of this compound have been investigated for their activity at histamine receptors. For example, the replacement of the piperidine (B6355638) ring in known histamine H3 receptor agonists with a pyridine (B92270) ring has led to the identification of potent and highly selective H3 receptor agonists. acs.org While many histamine receptor agonists are imidazole derivatives, the development of non-imidazole agonists containing pyridine moieties has also been successful. acs.orgnih.gov
Structure-Activity Relationship (SAR) Investigations for Biological Activity
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective agents. SAR studies have revealed key structural features that influence the anticancer and antimicrobial properties of this compound derivatives.
For instance, in the case of antimycobacterial imidazo[1,2-a]pyridines, the nature and position of substituents on the phenyl rings have a significant impact on activity. semanticscholar.org Similarly, for anticancer activity, the substitution pattern on the imidazole and pyridine rings can dramatically alter the potency and selectivity of the compounds. The development of highly selective CYP3A4 inhibitors has also relied heavily on detailed SAR studies of related imidazopyridine analogs. nih.gov
Potential as Synthons for Pharmacologically Active Derivatives
The core structure of this compound serves as a versatile synthon, or building block, for the synthesis of a wide array of more complex, pharmacologically active molecules. Its chemical reactivity allows for modifications at various positions on both the imidazole and pyridine rings, enabling the generation of large libraries of compounds for screening against different biological targets. This adaptability has been demonstrated in the synthesis of diverse derivatives with anticancer, antimicrobial, and enzyme-inhibitory properties. The fundamental framework provides a rigid scaffold upon which different functional groups can be introduced to modulate properties such as potency, selectivity, and pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
